Fmoc-5-Ava-OH

Catalog No.
S1768653
CAS No.
123622-48-0
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-5-Ava-OH

CAS Number

123622-48-0

Product Name

Fmoc-5-Ava-OH

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N

SMILES

Array

Synonyms

123622-48-0;Fmoc-5-Ava-OH;5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoicacid;Fmoc-5-aminopentanoicacid;5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]Pentanoicacid;5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoicacid;5-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PENTANOICACID;AmbotzFAA1651;AC1MBSSO;AC1Q75GN;5-(Fmoc-amino)valericacid;SCHEMBL97174;5-(Fmoc-amino)pentanoicacid;5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicAcid;04066_FLUKA;MolPort-003-725-624;ULLSWWGYZWBPHK-UHFFFAOYSA-N;ACT08509;ZINC2560009;AKOS013376082;AJ-40417;AK124408;DA-13925;PL002482;FT-0679730

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O

The exact mass of the compound 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-5-Ava-OH (N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It functions as a flexible, hydrophilic, five-carbon (C5) aliphatic spacer or linker. Its primary role is to introduce a defined separation between a peptide sequence and another functional moiety, such as a label, a drug molecule, or another peptide strand, or to modulate the overall properties of the resulting molecule. The Fmoc protecting group makes it specifically suitable for use in standard, base-labile Fmoc/tBu orthogonal synthesis strategies.

Substituting Fmoc-5-Ava-OH with seemingly similar analogs is a critical design error with significant downstream consequences. Using a shorter (e.g., Fmoc-GABA-OH, C4) or longer (e.g., Fmoc-6-Ahx-OH, C6) alkyl linker directly alters the spatial orientation and conformational freedom of the final conjugate, which can drastically reduce or eliminate biological activity. [1] Furthermore, replacing the Fmoc protecting group with an alternative like Boc (tert-Butoxycarbonyl) is not a simple substitution. Fmoc and Boc protection schemes are fundamentally incompatible; Fmoc is base-labile and used in orthogonal systems with acid-labile side-chain protectors (like tBu), while Boc is acid-labile. [2] Choosing one dictates the entire synthesis and deprotection strategy, making them non-interchangeable within a given workflow.

Precursor Suitability: Full Compatibility with Mainstream Fmoc/tBu Synthesis Strategy

Fmoc-5-Ava-OH is designed for direct integration into the most common method of peptide synthesis: Fmoc/tBu SPPS. The Fmoc group is stable to the trifluoroacetic acid (TFA) used for final cleavage and side-chain deprotection but is selectively and rapidly removed by piperidine in each synthesis cycle. In contrast, the alternative Boc-5-Ava-OH is incompatible with this workflow, as the Boc group would be prematurely cleaved by TFA. The use of Fmoc-5-Ava-OH avoids the need for hazardous hydrofluoric acid (HF) often required in classic Boc-based synthesis. [REFS-2, 3]

Evidence DimensionChemical Compatibility
Target Compound DataFmoc group is labile to ~20% piperidine in DMF; stable to moderate acid (e.g., TFA).
Comparator Or BaselineBoc-5-Ava-OH: Boc group is labile to moderate acid (TFA); stable to piperidine.
Quantified DifferenceOrthogonal chemical stability, enabling different synthesis strategies.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols.

This compound is the correct choice for any standard Fmoc-based peptide synthesis workflow, ensuring process compatibility and preventing synthesis failure.

Linker Length Optimization: Fine-Tuning Conformational Rigidity in Stapled Peptides

The precise length of a linker is critical for controlling the conformation and activity of constrained peptides. In a study developing stapled peptides to inhibit the p53/hDM2 interaction, linkers based on aminovaleric acid (C5) and aminocaproic acid (C6) were used to cyclize the peptide. [1] The choice of linker length directly influences the resulting peptide's helicity and binding affinity. While both can be used, the selection between a C5 (valeric) and C6 (caproic/hexanoic) linker is a deliberate design choice to optimize the final structure, demonstrating they are not functionally interchangeable.

Evidence DimensionResulting Peptide Conformation & Activity
Target Compound DataUsed as a C5 linker to create a specific macrocycle conformation in a p53-based stapled peptide.
Comparator Or BaselineFmoc-6-aminohexanoic acid (C6 linker) was also used, resulting in a different macrocycle.
Quantified DifferenceLinker length is a key variable for optimizing biological activity and structure.
ConditionsSynthesis of 'double-click' stapled peptides for inhibiting protein-protein interactions.

For applications in constrained peptides, 5-Ava-OH provides a specific linker length that may be optimal for achieving the desired conformation and activity, which cannot be achieved with shorter or longer analogs.

Purity-Dependent Reproducibility: High Purity Minimizes Chain Termination Events

High purity of Fmoc-amino acid building blocks is critical for the successful synthesis of long peptides. Common impurities in commercial Fmoc-amino acids, such as Fmoc-β-Ala-OH or dipeptide impurities (Fmoc-Xaa-Xaa-OH), can be incorporated into the growing peptide chain, leading to difficult-to-remove side products. [1] Another critical impurity, acetic acid, can act as a capping agent, causing permanent chain termination and significantly reducing the yield of the full-length target peptide. Procuring Fmoc-5-Ava-OH with specified high purity (e.g., >99%) minimizes these risks, ensuring higher yields and cleaner crude products, which simplifies purification.

Evidence DimensionImpact of Impurities on Synthesis Yield
Target Compound DataHigh-purity (>99%) Fmoc-5-Ava-OH minimizes risk of termination.
Comparator Or BaselineLower-purity material containing impurities like Fmoc-β-Ala-OH or acetic acid.
Quantified DifferenceAcetic acid levels <0.02% are required to prevent significant chain termination during a long synthesis. [<a href="https://doi.org/10.1021/cr800323s" target="_blank">1</a>]
ConditionsMulti-step automated or manual Fmoc SPPS.

Purchasing high-purity material reduces batch-to-batch variability and prevents costly synthesis failures and complex purification challenges, especially for long or complex peptides.

Systematic Linker Length Screening in PROTACs and Bivalent Ligands

For developing Proteolysis-Targeting Chimeras (PROTACs) or other bivalent molecules where the distance and vector between two binding domains are critical for activity. Fmoc-5-Ava-OH serves as a key component in a library of linkers (alongside C4, C6, and PEG analogs) to empirically determine the optimal spacer length for ternary complex formation and target degradation.

Constructing Conformationally Defined Cyclic and Stapled Peptides

When designing structurally constrained peptides for inhibiting protein-protein interactions, the C5 aliphatic chain of 5-Ava provides a specific arc and flexibility. It is the right choice when a C6 linker (Fmoc-6-Ahx-OH) proves too long or flexible, and a C4 linker (Fmoc-GABA-OH) is too short, allowing for precise control over the final helical structure and binding affinity. [1]

Standard Linker in Fmoc-SPPS for Peptide-Drug Conjugates (PDCs)

As a reliable, well-characterized building block for introducing a stable, hydrophilic spacer between a peptide and a cytotoxic payload or imaging agent. Its full compatibility with standard Fmoc/tBu chemistry ensures seamless integration into established synthesis protocols without requiring process redevelopment.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

339.14705815 Da

Monoisotopic Mass

339.14705815 Da

Heavy Atom Count

25

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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